molecular formula C15H13ClN4O3S B2887777 methyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate CAS No. 921909-02-6

methyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate

Cat. No. B2887777
CAS RN: 921909-02-6
M. Wt: 364.8
InChI Key: FKKDGKDZCKAQOC-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are widely distributed in nature and include many natural products such as amino acids, purines, and pyrimidines .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines have been used as novel CDK2 inhibitors, which are important in cancer treatment . They have also shown significant inhibitory activity in in-vitro anticancer activity against various cancer cell lines .

Scientific Research Applications

Anticancer Activity

The pyrido[2,3-d]pyrimidine scaffold, which is part of the compound’s structure, has been identified as having a broad spectrum of activities, including antitumor properties . This compound can be designed to target various cancer-related enzymes and receptors, such as tyrosine kinase, ABL kinase, and mammalian target of rapamycin (mTOR), which are crucial in cancer cell proliferation and survival.

Antibacterial Properties

Derivatives of thiazolo[3,2-a]pyrimidine, which share a similar core structure with the compound , have demonstrated high antibacterial activities . This suggests that methyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate could be explored for its potential use in combating bacterial infections.

Anti-inflammatory Uses

The compound’s framework is conducive to anti-inflammatory effects. This is particularly relevant in the design of new medications that could inhibit the inflammatory pathways, potentially providing relief for conditions such as rheumatoid arthritis and other chronic inflammatory diseases .

CNS Depressive Effects

Compounds with the pyrido[2,3-d]pyrimidine structure have been associated with central nervous system (CNS) depressive effects . This implies that our compound could be researched for its potential to act as a sedative or in the treatment of various CNS disorders.

Anticonvulsant Potential

The structural similarity to other compounds that exhibit anticonvulsant activities suggests that methyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate could be a candidate for the development of new antiepileptic drugs .

Antipyretic Applications

Due to the presence of the pyrazolopyrimidine moiety, there is a possibility that this compound could exhibit antipyretic (fever-reducing) properties. This application would be valuable in the symptomatic treatment of fever, often accompanying infections and inflammatory diseases .

Enzyme Inhibition

The compound could serve as an inhibitor for various enzymes that are implicated in disease states. For example, it could be designed to inhibit phosphodiesterase or dihydrofolate reductase , enzymes involved in cellular signaling and DNA synthesis, respectively .

Drug Development and Optimization

The active methylene group present in the compound’s structure makes it an attractive center for functionalization, which is essential for optimizing drug-ligand interactions. This adaptability can be exploited in the drug development process to enhance the efficacy and selectivity of pharmacological agents .

properties

IUPAC Name

methyl 2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O3S/c1-8(14(22)23-2)24-15-18-12-11(13(21)19-15)7-17-20(12)10-5-3-4-9(16)6-10/h3-8H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKDGKDZCKAQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate

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